Pentosan polysulfate

Catalog No.
S1908328
CAS No.
37300-21-3
M.F
C10H18O21S4
M. Wt
602.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentosan polysulfate

CAS Number

37300-21-3

Product Name

Pentosan polysulfate

IUPAC Name

[(2R,3R,4S,5R)-2-hydroxy-5-[(2S,3R,4S,5R)-5-hydroxy-3,4-disulfooxyoxan-2-yl]oxy-3-sulfooxyoxan-4-yl] hydrogen sulfate

Molecular Formula

C10H18O21S4

Molecular Weight

602.5 g/mol

InChI

InChI=1S/C10H18O21S4/c11-3-1-26-10(8(31-35(22,23)24)5(3)28-32(13,14)15)27-4-2-25-9(12)7(30-34(19,20)21)6(4)29-33(16,17)18/h3-12H,1-2H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)/t3-,4-,5+,6+,7-,8-,9-,10+/m1/s1

InChI Key

FCCNSUIJIOOXEZ-SJYYZXOBSA-N

SMILES

C1C(C(C(C(O1)OC2COC(C(C2OS(=O)(=O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O

solubility

3.49e+00 g/L

Synonyms

BAY 946, BAY-946, Elmiron, Fibrocid, Hemoclar, HOE 946, HOE BAY 946, HOE-946, HOE-BAY 946, HOE-BAY-946, Pentosan Polysulfate, Pentosan Polysulfate Sodium, Pentosan Polysulphate Sodium, Pentosan Sulfuric Polyester, Pentosane Sulfuric Polyester, Polyester, Pentosan Sulfuric, Polyester, Pentosane Sulfuric, Polypentose Sulfate, Polysulfate Sodium, Pentosan, Polysulfate, Pentosan, Polysulfated Xylan, Polysulphate Sodium, Pentosan, PZ 68, PZ-68, PZ68, Sodium, Pentosan Polysulfate, Sodium, Pentosan Polysulphate, SP 54, SP 54, Tavan, SP-54, SP54, SP54, Xylan, Sulfate, Polypentose, Sulfate, Xylan, Sulfuric Polyester, Pentosan, Sulfuric Polyester, Pentosane, Tavan SP 54, Xylan SP54, Xylan Sulfate, Xylan, Polysulfated

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2OS(=O)(=O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2OS(=O)(=O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O

The exact mass of the compound Pentosan polysulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.49e+00 g/l. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentosan polysulfate (PPS) is a highly sulfated, semi-synthetic polysaccharide derived from beechwood hemicellulose, characterized by a tightly controlled low molecular weight range of 4000 to 6000 Da. As a non-animal-derived heparin mimetic, it exhibits a high charge density and potent polyanionic binding capabilities, making it a critical material for applications requiring glycosaminoglycan (GAG)-like interactions. Unlike crude biological extracts, PPS offers exceptional chemical stability, high aqueous solubility, and batch-to-batch reproducibility. Its defined structural profile—consisting of β-(1→4)-linked xylopyranose residues with predictable sulfation patterns—makes it a highly reliable choice for pharmaceutical formulations, viral binding assays, and advanced tissue models where precise molecular weight and defined structural parameters are mandatory for regulatory and experimental compliance [1].

Procuring unfractionated heparin, low molecular weight heparin (LMWH), or crude chondroitin sulfate as a substitute for Pentosan polysulfate frequently leads to critical failures in both manufacturing and experimental design. Heparin is obligately animal-derived, introducing severe supply chain vulnerabilities, batch-to-batch structural heterogeneity, and the risk of transmissible pathogens. Furthermore, heparin's dominant anticoagulant activity severely limits its use in in vivo models and high-dose cellular assays due to off-target bleeding and cytotoxicity. Natural GAGs also suffer from broad molecular weight distributions and susceptibility to endogenous lyases, which complicates analytical quantification. PPS overcomes these barriers by providing a plant-derived, enzymatically resistant polyanion that decouples necessary structural binding properties from excessive anticoagulant interference [1].

Anticoagulant Activity Profile vs. Heparin

A primary procurement driver for Pentosan polysulfate is its significantly reduced anticoagulant activity compared to unfractionated heparin, allowing for high-concentration polyanion applications without severe bleeding risks. Quantitative assays demonstrate that PPS exhibits an anticoagulant activity of 14.4 U/mg, which is more than 10-fold lower than that of standard heparin (177 U/mg). This massive reduction in off-target coagulation interference allows PPS to be utilized in viral binding and cellular assays at concentrations up to 370-fold below its anticoagulant threshold, a margin of safety unattainable with generic heparin substitutes[1].

Evidence DimensionAnticoagulant activity (U/mg)
Target Compound Data14.4 U/mg
Comparator Or BaselineUnfractionated heparin (177 U/mg)
Quantified Difference>12-fold reduction in anticoagulant activity
ConditionsIn vitro coagulation assays

Enables the use of PPS as a polyanionic binding agent in biological models and formulations without triggering severe bleeding or coagulation interference.

Viral Receptor Binding Efficacy vs. Low Molecular Weight Heparin

In applications requiring viral receptor blockade, PPS outperforms standard low molecular weight heparin (LMWH). While both compounds share a similar molecular weight range (4000-6000 Da), isothermal titration calorimetry and viral plaque-forming assays reveal that PPS is significantly more effective at inhibiting cell infection than LMWH on a strict weight/volume basis. PPS matches the efficacy of unfractionated heparin but without the associated high molecular weight heterogeneity and extreme anticoagulant risks, making it a highly effective low-molecular-weight polyanion for virology and vaccine research .

Evidence DimensionViral cell infection inhibition (weight/volume basis)
Target Compound DataHigh inhibition of S1 RBD binding and Vero cell invasion
Comparator Or BaselineLMWH (Lower inhibition on a weight/volume basis)
Quantified DifferenceSuperior viral cell infection inhibition per unit mass compared to LMWH
ConditionsVero cell invasion model (SARS-CoV-2 S1 RBD binding)

Makes PPS the preferred low-molecular-weight polyanion for virology assays, antiviral formulation development, and receptor-binding studies.

Analytical Processability and Enzymatic Resistance

Unlike natural glycosaminoglycans (GAGs) such as chondroitin or heparan sulfate, which are readily degraded by endogenous enzymes, PPS possesses a distinct synthetic xylan backbone that is highly resistant to enzymatic breakdown. Studies evaluating the interference of PPS in complex biological matrices found that PPS does not inhibit or interfere with standard GAG lyases and hydrolases. This orthogonal stability allows researchers to perform bottom-up and top-down LC-MS analyses on mixed samples, enzymatically digesting natural GAGs while leaving the 4000-6000 Da PPS chains intact for precise quantification [1].

Evidence DimensionResistance to GAG lyases and hydrolases
Target Compound DataNo interference or degradation by GAG lyases
Comparator Or BaselineNatural GAGs (Complete enzymatic degradation)
Quantified DifferenceOrthogonal enzymatic stability enabling selective LC-MS profiling
ConditionsEnzymatic degradation studies with polysaccharide lyases

Allows analytical chemists to easily quantify and process PPS in complex biological matrices without the degradation issues that plague natural GAGs.

Supply Chain Security and Animal-Free Sourcing

From a procurement and regulatory perspective, the source material of a polyanion is as critical as its chemical performance. Heparin and chondroitin are obligate animal-derived products, which introduces significant supply chain volatility, batch-to-batch structural variations, and strict regulatory hurdles regarding animal-derived pathogens. Pentosan polysulfate is synthesized via the chemical sulfonation of plant-derived β-(1→4)-xylan. This completely animal-free supply chain ensures a highly reproducible sulfation pattern and molecular weight distribution, drastically reducing lot-testing overhead for industrial buyers [1].

Evidence DimensionOrigin and compositional reproducibility
Target Compound DataPlant-derived xylan (Semi-synthetic, highly reproducible)
Comparator Or BaselineHeparin (Animal-derived, high biological variability)
Quantified Difference100% elimination of animal-derived components and associated TSE/BSE risks
ConditionsPharmaceutical and research material procurement

Crucial for procurement teams requiring strict animal-free documentation, consistent molecular weight profiles, and secure supply chains.

Viral Receptor Binding and Antiviral Assays

Due to its potent polyanionic binding to viral envelope proteins and low anticoagulant toxicity, PPS is the preferred heparin mimetic for in vitro viral entry inhibition studies and antiviral drug development .

Urothelial and GAG-Layer Restoration Models

PPS's specific molecular weight (4000-6000 Da) and stability make it the benchmark material for researching interstitial cystitis, where it acts as a stable, non-degradable analog to restore the defective glycosaminoglycan layer in bladder epithelia [1].

Prion Disease and Neurodegenerative Research

PPS's ability to bind heparan-binding sites on prion proteins without being rapidly degraded by endogenous enzymes makes it a critical prophylactic and research tool in transmissible spongiform encephalopathy (TSE) models[2].

Advanced LC-MS Polyanion Profiling

Because PPS does not interfere with GAG lyases, it is heavily utilized as a stable internal standard or co-analyte in complex biological matrices where natural GAGs must be enzymatically digested prior to mass spectrometry [3].

Physical Description

Solid

XLogP3

-5.6

LogP

-8
-8

Related CAS

116001-96-8 (sodium salt)

Other CAS

37300-21-3

Wikipedia

Pentosan Polysulfate

Biological Half Life

4.8 hours

Dates

Last modified: 02-18-2024
Ghosh P, Smith M: Osteoarthritis, genetic and molecular mechanisms. Biogerontology. 2002;3(1-2):85-8. [PMID:12014849]

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